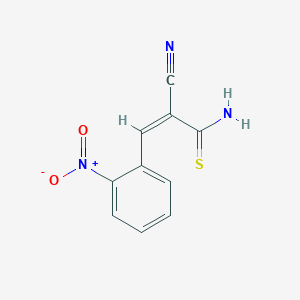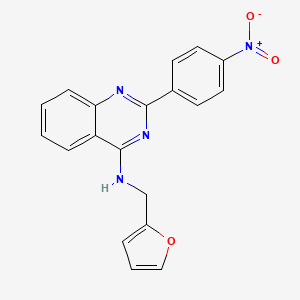![molecular formula C15H21N5 B5547152 N-{4-[methyl(3-methylbutyl)amino]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5547152.png)
N-{4-[methyl(3-methylbutyl)amino]benzylidene}-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazole derivatives often involves the cyclization of acrylamides with hydrazine hydrate, as demonstrated in the preparation of N-(5-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amines. This process typically starts from 4-amino-4H-1,2,4-triazole, which reacts with acetyl chloride in dry benzene to afford N-(4H-1,2,4-triazol-4-yl)acetamide. Subsequent reactions with various aromatic aldehydes yield the corresponding acrylamides, which are then cyclized with hydrazine hydrate in ethanol to form the desired triazole derivatives. The structures of these compounds are confirmed by spectroscopic methods such as 1H NMR and IR spectroscopy (Panchal & Patel, 2011).
Molecular Structure Analysis
The molecular structure of triazole compounds can be elucidated using X-ray crystallography, as seen in the study of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one. These molecules typically crystallize in specific space groups, with detailed measurements of cell dimensions providing insights into their geometric arrangement. The structure is further stabilized by intermolecular hydrogen bonding and π-π stacking interactions, highlighting the potential for triazole derivatives to participate in complex molecular assemblies (Hwang et al., 2006).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical transformations, including intramolecular cyclization, acylation, and oxidation reactions. These reactions yield a range of products, including N-acyl derivatives and monoacylated amino groups. The electron-attracting strength of the triazole nucleus and its impact on the reactivity of these compounds are subjects of interest, with data on n.m.r., u.v., and i.r. spectra contributing to the understanding of their chemical behavior (Albert, 1973).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
1,2,4-Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. The synthesis involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines, leading to compounds with good to moderate activities against test microorganisms. This highlights the potential application of these compounds in developing new antimicrobial agents (Bektaş et al., 2010).
Antimicrobial and Cytotoxic Activity
Another study focused on the convenient synthesis of amino acid-coupled triazoles, revealing promising antimicrobial activities. The synthesis pathway utilized amino acid esters and azides, leading to novel compounds that were evaluated for their antimicrobial activity, showcasing the versatility of triazole derivatives in synthesizing biologically active compounds (El Rayes, 2010).
Corrosion Inhibition
Triazole Schiff bases have been investigated as corrosion inhibitors on mild steel in acidic media. These studies offer insights into the application of triazole derivatives in industrial processes, where they can serve as effective corrosion inhibitors, protecting metals against corrosive environments (Chaitra et al., 2015).
Synthesis of Novel Compounds
The field also explores the synthesis of novel compounds from 4-amino-4H-1,2,4-triazole, leading to a variety of derivatives with potential for further biological and chemical property studies. These synthetic pathways highlight the chemical flexibility and the potential for creating diverse compounds within this chemical class (Panchal & Patel, 2011).
Biological Activity Research
Research into ferrocenyl-containing thiazole imine derivatives, synthesized from triazole compounds, indicates some degree of plant growth regulatory and antifungal activities. This suggests applications in agriculture and plant sciences, where these compounds could be used to enhance crop growth or protect against fungal pathogens (Yu et al., 2007).
Propiedades
IUPAC Name |
N-methyl-N-(3-methylbutyl)-4-[(E)-1,2,4-triazol-4-yliminomethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5/c1-13(2)8-9-19(3)15-6-4-14(5-7-15)10-18-20-11-16-17-12-20/h4-7,10-13H,8-9H2,1-3H3/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFNCOQJVLYKLP-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(C)C1=CC=C(C=C1)C=NN2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCN(C)C1=CC=C(C=C1)/C=N/N2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[methyl(3-methylbutyl)amino]benzylidene}-4H-1,2,4-triazol-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5547075.png)
![N-(3-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5547076.png)
![4-fluoro-N-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5547080.png)
![3-[(3-hydroxypropoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5547085.png)

![1-[2-(4-morpholinyl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5547103.png)


![1-cyclopropyl-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547116.png)


![6-[(4-fluorobenzyl)thio]-2,4'-bipyridine-5-carbonitrile](/img/structure/B5547137.png)

![3-[5-(4-chlorophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5547153.png)